2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Description

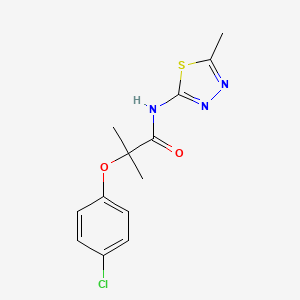

This compound is a synthetic organic molecule featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 3. The thiadiazole ring is linked via an amide bond to a propanamide moiety, which itself is substituted with a 4-chlorophenoxy group and a methyl branch at the central carbon. Its molecular formula is C₁₃H₁₄ClN₃O₂S, with a molecular weight of 365.76 g/mol .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2S/c1-8-16-17-12(20-8)15-11(18)13(2,3)19-10-6-4-9(14)5-7-10/h4-7H,1-3H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHGUMDFTYXBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

Introduction of the Thiadiazole Ring: The next step involves the cyclization of a suitable precursor to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with a carboxylic acid derivative.

Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the thiadiazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the thiadiazole ring or the chlorophenoxy group.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive agent, with applications in the study of enzyme inhibition or receptor binding.

Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which exhibit diverse biological activities. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: The methyl group at position 5 of the thiadiazole ring in the target compound may enhance lipophilicity, improving membrane permeability compared to analogs like Y030-7151 (trifluoromethyl) . However, trifluoromethyl groups are known to increase metabolic stability and electron-withdrawing effects, which could enhance pesticidal potency .

Role of the Chlorophenoxy Group: The 4-chlorophenoxy moiety is a hallmark of agrochemicals (e.g., acifluorfen in ), where the chlorine atom enhances electrophilicity and interaction with target enzymes like protoporphyrinogen oxidase (PPO) in herbicides .

Thiadiazole vs. Thiazole Cores :

- Compounds with 1,3,4-thiadiazole cores (e.g., the target compound) exhibit broader antifungal and insecticidal activities compared to 1,3-thiazole derivatives (e.g., ), likely due to the sulfur-rich structure enhancing redox activity .

Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between 2-(4-chlorophenoxy)-2-methylpropanoyl chloride and 5-methyl-1,3,4-thiadiazol-2-amine. In contrast, analogs like Y030-7151 require trifluoromethyl-substituted thiadiazole precursors, which are costlier and less readily available .

Biological Activity

Overview

2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic compound that features a chlorophenoxy group and a thiadiazole moiety. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications such as anticonvulsant and antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C12H13ClN4O S

- Molecular Weight : 284.77 g/mol

- CAS Number : Not specified in the available sources.

The presence of both the chlorophenoxy and thiadiazole groups suggests a unique interaction profile with biological targets, which may contribute to its diverse pharmacological effects.

Anticonvulsant Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold often exhibit significant anticonvulsant properties. For instance:

- In studies involving similar thiadiazole derivatives, compounds demonstrated protection against seizures in various models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Specifically, certain derivatives showed up to 85% inhibition at doses as low as 30 mg/kg .

- The mechanism of action for these compounds is believed to involve modulation of GABAergic transmission and voltage-gated ion channels, which are critical in seizure activity regulation .

Antimicrobial Activity

While specific data on the antimicrobial properties of this compound is limited, related compounds with similar structures have shown promising results against various bacterial strains. The chlorophenoxy group is known for enhancing the antimicrobial efficacy of such compounds.

Case Studies

- Anticonvulsant Screening : A study screened several thiadiazole derivatives for their anticonvulsant activity using both MES and PTZ models. Compounds similar to this compound exhibited significant protective effects against induced seizures. For example, one derivative showed over 80% protection at a dose of 100 mg/kg .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazole derivatives revealed that substitutions at specific positions significantly influenced biological activity. Compounds with electron-withdrawing groups (like chlorine) tended to exhibit enhanced potency against seizures compared to their unsubstituted counterparts .

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The compound may interact with enzymes involved in neurotransmitter metabolism or receptor modulation.

- Receptor Binding : It may bind to GABA receptors or other neurotransmitter receptors, enhancing inhibitory neurotransmission and reducing excitatory signals associated with seizure activity .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.